(R)-2-amino-3-methoxypropanoic acid
Overview
Description
®-2-amino-3-methoxypropanoic acid is an organic compound with the molecular formula C4H9NO3 It is a chiral amino acid derivative, where the amino group is attached to the second carbon atom, and a methoxy group is attached to the third carbon atom
Mechanism of Action
Target of Action
O-Methyl-D-Serine, also known as ®-2-amino-3-methoxypropanoic acid, is a derivative of the amino acid D-serine . D-serine is a potent co-agonist at the NMDA glutamate receptor , suggesting that O-Methyl-D-Serine may interact with similar targets.
Mode of Action
D-serine binds to the glycine modulatory site of the NMDA receptor, enhancing the receptor’s response to glutamate
Biochemical Pathways
D-serine, the parent compound, is involved in the serine and one-carbon unit metabolisms, which are essential for cell proliferation and the biosynthesis of important anabolic precursors
Pharmacokinetics
D-serine exhibits linear kinetics with a tmax of 1–2 h following administration and a half-life of 33 h
Result of Action
D-serine has been shown to produce antidepressant-like effects in mice through suppression of the bdnf signaling pathway and regulation of synaptic adaptations
Action Environment
It’s known that the lysosomotropic detergent o-methyl-serine dodecylamide hydrochloride (msdh) accumulates selectively in lysosomes and forms vesicles at physiological ph, which disassemble into small aggregates (probably micelles) below ph 64
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-3-methoxypropanoic acid can be achieved through several methods One common approach involves the asymmetric synthesis starting from a chiral precursor
Industrial Production Methods: Industrial production of ®-2-amino-3-methoxypropanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: ®-2-amino-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines are used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
®-2-amino-3-methoxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
(S)-2-amino-3-methoxypropanoic acid: The enantiomer of ®-2-amino-3-methoxypropanoic acid.
2-amino-3-hydroxypropanoic acid: A similar compound with a hydroxyl group instead of a methoxy group.
2-amino-3-methylpropanoic acid: A compound with a methyl group instead of a methoxy group.
Uniqueness: ®-2-amino-3-methoxypropanoic acid is unique due to its specific chiral configuration and the presence of a methoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R)-2-amino-3-methoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFCRCCPLEUQZ-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275854 | |
Record name | O-Methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86118-11-8 | |
Record name | O-Methyl-D-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86118-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Serine, O-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the significance of developing a chemoenzymatic method for preparing optically active O-methyl-D-serine?
A1: The research article focuses on developing an efficient method for producing optically active O-methyl-D-serine []. Optically active compounds are crucial in pharmaceutical research and development because different enantiomers (mirror image forms of the same molecule) can have distinct biological activities. Having access to a specific enantiomer, like O-methyl-D-serine, allows researchers to investigate its unique properties and potential applications without interference from its mirror image. Chemoenzymatic synthesis combines the advantages of chemical and enzymatic approaches, potentially offering high selectivity, efficiency, and environmental friendliness in producing this valuable compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.